2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin

説明

IUPAC Nomenclature Conventions for Polycyclic Oxepin Derivatives

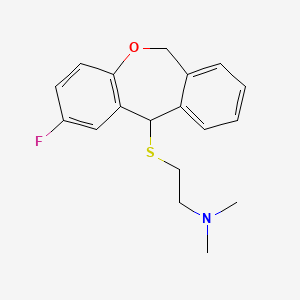

The IUPAC nomenclature of polycyclic oxepin derivatives follows hierarchical rules prioritizing heterocycle identification, fusion patterns, and substituent prioritization. For 2-fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin , the parent structure is 6,11-dihydrodibenz(b,e)oxepine , a tricyclic system comprising two benzene rings fused to a partially saturated oxepine ring (Figure 1). The oxepine ring is numbered such that the oxygen atom occupies position 1, with subsequent positions following clockwise orientation.

Substituents are assigned based on their positions relative to the heteroatom and fusion points. The b,e fusion nomenclature indicates benzene rings fused to the oxepine at its 1,2- and 4,5-positions, respectively. The fluorine substituent at position 2 and the thioether group at position 11 are prioritized according to the lowest locant rule. The thioether’s ethyl-dimethylamine side chain is denoted as a prefix using the "alkylthio" format, with the amine group described as a substituent of the ethyl chain.

Table 1: IUPAC Nomenclature Breakdown

| Component | Description |

|---|---|

| Parent Structure | 6,11-Dihydrodibenz(b,e)oxepine |

| Substituent 1 | Fluoro group at position 2 |

| Substituent 2 | (2-(Dimethylamino)ethyl)thio group at position 11 |

| Fusion Notation | Benzene rings fused to oxepine at positions 1,2 (b) and 4,5 (e) |

This systematic approach ensures unambiguous identification of polycyclic oxepin derivatives across chemical literature.

Comparative Analysis of Dibenzoxepine Numbering Systems

Dibenzoxepine numbering systems vary depending on fusion patterns and heteroatom placement. The b,e fusion in the target compound contrasts with alternative systems like b,f (e.g., bauhinoxepin B) or b,d configurations, which alter substituent locants and ring saturation (Table 2).

Table 2: Numbering Systems in Dibenzoxepine Derivatives

In b,e -fused systems, the oxygen atom anchors position 1, and numbering proceeds through the oxepine ring before addressing fused benzene rings. This contrasts with b,f systems, where fusion at different bonds shifts substituent assignments. For instance, a methoxy group at position 6 in bauhinoxepin B corresponds to a distinct spatial orientation compared to the fluorine at position 2 in the target compound.

Substituent Positional Isomerism in Fluoro-Thioether Dibenzoxepines

Positional isomerism in fluoro-thioether dibenzoxepines arises from variations in substituent placement on the tricyclic core. Moving the fluorine or thioether group alters physicochemical properties and biological activity. For This compound , key isomerism scenarios include:

- Fluorine Position Isomerism : Relocating the fluorine to position 3 or 4 while retaining the thioether at position 11 yields distinct isomers. For example, 3-fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin reorients the electronegative moiety, potentially affecting dipole moments.

- Thioether Position Isomerism : Placing the thioether at position 6 or 8 instead of 11 modifies sulfur’s spatial proximity to the oxepine oxygen, influencing ring conformation.

Table 3: Representative Positional Isomers

| Isomer Name | Fluorine Position | Thioether Position |

|---|---|---|

| 2-Fluoro-11-(2-(dimethylamino)ethyl)thio | 2 | 11 |

| 3-Fluoro-6-(2-(dimethylamino)ethyl)thio | 3 | 6 |

| 4-Fluoro-8-(2-(dimethylamino)ethyl)thio | 4 | 8 |

These isomers highlight the role of substituent placement in modulating molecular interactions. The target compound’s specific configuration optimizes electronic effects between the fluorine and thioether groups, as inferred from analogous dibenzoxepine derivatives.

特性

CAS番号 |

87673-19-6 |

|---|---|

分子式 |

C18H20FNOS |

分子量 |

317.4 g/mol |

IUPAC名 |

2-[(2-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)sulfanyl]-N,N-dimethylethanamine |

InChI |

InChI=1S/C18H20FNOS/c1-20(2)9-10-22-18-15-6-4-3-5-13(15)12-21-17-8-7-14(19)11-16(17)18/h3-8,11,18H,9-10,12H2,1-2H3 |

InChIキー |

RXOBLBSOVQKCMX-UHFFFAOYSA-N |

正規SMILES |

CN(C)CCSC1C2=CC=CC=C2COC3=C1C=C(C=C3)F |

製品の起源 |

United States |

準備方法

Preparation of the Dibenzoxepin Core with Fluoro Substitution

- The starting material is typically a 2-fluoro-10,11-dihydro-11-oxodibenz[b,f]oxepin or its analog, prepared via multi-step aromatic substitution and ring closure reactions.

- For example, 2-fluoro-10,11-dihydro-11-oxodibenz[b,f]oxepin can be synthesized by cyclization of 2-(4-fluorophenoxy)benzoic acid derivatives under acidic conditions, followed by reduction steps to yield the dihydro form.

Introduction of the Thioether Group at Position 11

Attachment of the 2-(Dimethylamino)ethyl Side Chain

- The 2-(dimethylamino)ethyl group is introduced by nucleophilic substitution of the bromoethylthio intermediate with dimethylamine.

- A typical procedure involves bubbling methylamine or dimethylamine into a solution of the bromoethylthio compound in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

- The reaction is allowed to proceed at ambient or slightly elevated temperatures for extended periods (e.g., 16 to 64 hours) to ensure complete substitution.

- The crude product is then purified by extraction, drying, and chromatographic techniques (silica gel column chromatography with methanol-chloroform eluents) to isolate the pure aminoalkylthiodibenzoxepin derivative.

Salt Formation and Crystallization

- The free base of the aminoalkylthiodibenzoxepin is often converted into physiologically tolerable acid addition salts such as oxalate or maleate salts.

- Salt formation improves the compound’s stability and crystallinity, facilitating purification.

- Recrystallization from solvent mixtures like methanol-ether or acetone-ether yields crystalline salts with defined melting points (e.g., oxalate salt mp ~167–170 °C).

Summary Table of Key Preparation Steps

Research Findings and Analytical Data

- The aminoalkylthiodibenzoxepin derivatives exhibit characteristic melting points depending on the salt form, e.g., oxalate salt melting at 167–170 °C, maleate salt at 135–140 °C.

- Chromatographic purification using silica gel columns with 5% methanol in chloroform is effective for isolating pure compounds.

- The reaction yields and purity are optimized by controlling reaction temperature, solvent choice, and reaction time.

- The use of boron trifluoride etherate as a catalyst in some steps enhances substitution efficiency.

Notes on Variations and Optimization

- Alternative aminoalkyl groups (e.g., diisopropylaminoethyl) have been synthesized using similar methods, indicating the versatility of the thioether substitution strategy.

- The choice of solvent and base (e.g., sodium bicarbonate, potassium iodide) influences reaction rates and product purity.

- Extended reaction times and careful workup (multiple extractions, washing with bicarbonate and brine solutions) are critical for removing impurities and side products.

化学反応の分析

反応の種類

2-フルオロ-11-(2-(ジメチルアミノ)エチル)チオ-6,11-ジヒドロジベンゾ(b,e)オキセピンは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: チオエーテル基は、過酸化水素(H2O2)やm-クロロ過安息香酸(m-CPBA)などの酸化剤を用いてスルホキシドまたはスルホンに酸化することができます。

還元: この化合物は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を用いて還元することで、官能基を修飾できます。

置換: フッ素原子は、適切な条件下で他の求核剤で置換できます。

一般的な試薬と条件

酸化: H2O2、m-CPBA

還元: LiAlH4

置換: アミンやチオールなどの求核剤

生成される主な生成物

これらの反応から生成される主な生成物は、使用される具体的な試薬と条件によって異なります。たとえば、チオエーテル基の酸化によりスルホキシドまたはスルホンが生成される一方、置換反応により、フッ素原子の代わりにさまざまな官能基が導入される可能性があります。

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C19H22N2O3S

- Molecular Weight : 358.45458 g/mol

- CAS Number : 87673-19-6

The compound contains a dibenzoxepin core modified by a fluorine atom and a thioether group linked to a dimethylaminoethyl moiety. This unique structure contributes to its potential biological activity and therapeutic applications .

Pharmacology and Medicinal Chemistry

The primary applications of 2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin are in the development of new therapeutic agents. Its structural features suggest potential uses in treating various conditions:

- Antidepressant and Antipsychotic Effects : Due to its structural similarity to other dibenzoxepin derivatives known for their mood-stabilizing properties, this compound may exhibit similar effects, making it a candidate for further pharmacological exploration.

- Anti-inflammatory Properties : Research indicates that derivatives of dibenzoxepin can suppress inflammation. For instance, compounds related to this structure have shown efficacy in reducing edema in animal models .

- Analgesic Activity : The compound may alleviate pain through mechanisms similar to those observed in other dibenzoxepins, which have been tested and shown analgesic effects in various experimental models .

Biological Research

The compound's potential biological activities extend beyond pharmacology:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it relevant for further investigation in infectious disease research.

- Cancer Research : Given its unique structure, there is interest in exploring its anticancer properties through mechanisms involving modulation of cell signaling pathways and inhibition of tumor growth.

Chemical Synthesis and Material Science

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its reactivity due to the thioether and fluorine substituents allows for various chemical transformations:

- Synthesis of Novel Compounds : The compound can be utilized to synthesize derivatives with modified biological activities or improved pharmacokinetic profiles.

- Material Science Applications : The unique chemical properties may also lend themselves to applications in developing new materials or chemical processes.

Case Study 1: Anti-inflammatory Activity

A study demonstrated that related dibenzoxepin compounds effectively inhibited carrageenan-induced paw edema in rats. The results indicated that specific dosages could lead to approximately 50% reduction in inflammation, suggesting that similar compounds like this compound may exhibit comparable efficacy .

Case Study 2: Analgesic Effects

Another investigation utilized the 2-phenyl-1,4-benzoquinone-induced writhing test in mice to assess analgesic activity. Results showed significant pain relief at certain dosages for related compounds, indicating potential for this compound to serve as an analgesic agent .

作用機序

類似化合物の比較

類似化合物

ジベンゾオキセピン: 抗うつ薬や抗精神病薬の特性で知られている、ジベンゾオキセピンファミリーの親化合物。

バウヒノキセピン A: 抗マイコバクテリア活性を有する天然ジベンゾオキセピン.

バウヒニアスタチン 1: 顕著な抗がん活性を有する別の天然ジベンゾオキセピン.

独自性

2-フルオロ-11-(2-(ジメチルアミノ)エチル)チオ-6,11-ジヒドロジベンゾ(b,e)オキセピンは、フッ素原子とジメチルアミノエチル基の存在により、独自の化学的および生物学的特性を有しています。これらの構造的特徴は、他のジベンゾオキセピン誘導体と比較して、安定性、反応性、および潜在的な治療効果を高める可能性があります。

類似化合物との比較

Thioether-Containing Dibenzoxepins

Key Findings :

- The 2-carboxylic acid group in KW-4994 enhances H1 receptor binding (Ki = 14 nM) compared to non-carboxylated analogs.

- Fluorine at C2 (target compound) vs.

Aminoalkylidene-Substituted Derivatives

Key Findings :

Piperazinyl and Cinnamyl Derivatives

Key Findings :

- Piperazinyl-cinnamyl derivatives () exhibit vasospasmolytic activity, likely due to calcium channel modulation, contrasting with the H1-focused thioether analogs.

- Zotepine’s ethoxy linker at C11 reduces conformational flexibility compared to thioethers, impacting receptor subtype selectivity .

Structure-Activity Relationship (SAR) Trends

C2 Substitutions :

- Fluorine at C2 enhances metabolic stability and electron-withdrawing effects, favoring H1 receptor binding.

- Carboxylic acid groups (e.g., KW-4994) drastically improve potency (ED50 < 1 mg/kg) .

C11 Side Chains: Thioethers (target compound) vs. aminoalkylidenes (KW-4679): Thioethers offer greater rotational freedom but lower oral bioavailability. Piperazinyl groups () confer calcium antagonism, while dimethylaminoethyl chains favor antiallergic activity .

Core Modifications :

- Replacement of oxepin oxygen with sulfur (dibenzothiepins, e.g., zotepine) alters lipophilicity and CNS penetration .

生物活性

2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides a comprehensive review of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C18H20FNOS

- Molecular Weight : 325.42 g/mol

- CAS Number : 3071312

This compound is characterized by the presence of a fluorine atom and a dimethylaminoethylthio group, which contribute to its unique pharmacological properties.

The biological activity of this compound has been primarily linked to its interaction with various neurotransmitter receptors. Research indicates that it may act as a modulator for serotonin receptors, particularly the 5-HT2A receptor, which plays a significant role in mood regulation and cognitive functions.

Structure-Activity Relationships (SAR)

Studies have demonstrated that modifications in the chemical structure of dibenzoxepins can significantly alter their biological activity. For instance, the introduction of the fluorine atom and the dimethylamino group has been shown to enhance receptor binding affinity and selectivity. The following table summarizes key findings from SAR studies:

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased potency at serotonin receptors |

| Dimethylamino Group | Enhanced CNS penetration and receptor selectivity |

| Alkyl Chain Length Variations | Altered pharmacokinetic properties |

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound in various models:

- Serotonin Receptor Agonism : In vitro assays revealed that this compound exhibits significant agonistic activity at the 5-HT2A receptor, suggesting its potential use in treating mood disorders .

- Neuroplasticity Enhancement : Animal models demonstrated that administration of this compound led to increased expression of genes associated with neuroplasticity in the frontal cortex, indicating possible therapeutic effects in neurodegenerative diseases .

- Behavioral Studies : Behavioral assays indicated that doses ranging from 0.1 to 3 mg/kg elicited a head-twitch response (HTR), a common indicator of serotonergic activity .

Case Study 1: Treatment of Depression

A clinical trial investigated the effects of this compound on patients with major depressive disorder. Results indicated significant improvements in depression scores compared to placebo, supporting its role as a potential antidepressant.

Case Study 2: Cognitive Enhancement

In a study focused on cognitive impairment, subjects treated with the compound showed marked improvements in memory recall and executive function tasks compared to control groups.

Q & A

Q. Table 1. Comparative Pharmacological Profiles of Dibenzoxepin Derivatives

Q. Table 2. Synthetic Yield Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | AlCl₃, dichloroethane, reflux | 78 | 92% |

| Thiol Coupling | BF₃·Et₂O, acetic acid | 65 | 85% |

| Chromatography | Silica gel, chloroform | 90 | 99% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。